molecular formula C14H16ClN3O B8292363 6-chloro-N-(2-(2-methoxyphenyl)propyl)pyrimidin-4-amine

6-chloro-N-(2-(2-methoxyphenyl)propyl)pyrimidin-4-amine

Cat. No. B8292363
M. Wt: 277.75 g/mol
InChI Key: HLOUAZCHLPJECU-UHFFFAOYSA-N
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Patent
US09296701B2

Procedure details

As shown in step 4-v of Scheme 4, a mixture of 4,6-dichloropyrimidine (817 mg, 5.49 mmol), 2-(2-methoxyphenyl)-1-propanamine (0.997 g, 6.03 mmol), and DIEA (2.13 g, 2.87 mL, 16.5 mmol) in isopropanol (5.0 mL) was stirred for 18 hours. The reaction mixture was concentrated under reduced pressure and the residue purified by medium pressure chromatography on silica gel (25% EtOAc in hexanes) to give 6-chloro-N-(2-(2-methoxyphenyl)propyl)pyrimidin-4-amine as a colorless solid (Compound 2012, 1.18 g, 77% yield): 1H NMR (CDCl3) δ 8.31 (s, 1H), 7.23 (dd, J=12.0, 4.5 Hz, 2H), 7.03-6.87 (m, 2H), 6.41 (s, 1H), 5.42 (s, 1H), 3.89 (s, 3H), 3.67-3.18 (m, 3H), 1.35 (d, J=6.8 Hz, 3H).
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]([CH3:20])[CH2:18][NH2:19].CCN(C(C)C)C(C)C>C(O)(C)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:19][CH2:18][CH:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH3:9])[CH3:20])[CH:7]=1

Inputs

Step One
Name
Quantity
817 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.997 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(CN)C
Name
Quantity
2.87 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by medium pressure chromatography on silica gel (25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NCC(C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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